8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Description
Properties
IUPAC Name |
8-propan-2-yl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-7(2)11-8-3-4-9(11)6-10-5-8;;/h7-10H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUSDWONHRNDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic diamine compound characterized by a diazabicyclo octane framework with an isopropyl substituent. Its preparation involves synthetic routes that construct the bicyclic ring system and introduce the isopropyl group, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt. The compound belongs to the class of bicyclic amines, which have been extensively studied for their unique chemical properties and applications.
Synthetic Routes to the Bicyclic Core
The bicyclic framework of 3,8-diazabicyclo[3.2.1]octane is typically constructed via multi-step synthetic sequences starting from known bicyclic or monocyclic precursors. According to patent literature and heterocyclic chemistry studies, the general approach involves:
Starting Material : Known bicyclic ketone oximes such as 8-(phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one oxime serve as key intermediates. These compounds provide the bicyclic scaffold necessary for further functionalization.
Reduction and Functional Group Transformation : The oxime is converted to the corresponding amine via reduction, often using catalytic hydrogenation or metal hydrides. This step yields exo- and endo-3-amino-8-azabicyclo[3.2.1]octanes, which are crucial intermediates for further substitution.
Introduction of the Isopropyl Group : Alkylation of the bicyclic amine at the nitrogen atom with isopropyl halides or isopropyl sulfonates introduces the isopropyl substituent. This reaction is typically performed under basic conditions to facilitate nucleophilic substitution.
Salt Formation : The free base amine is then treated with hydrochloric acid to form the dihydrochloride salt, improving the compound's stability and solubility for handling and further applications.
Detailed Preparation Method (Based on Patent and Literature)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one oxime | Starting bicyclic ketone oxime | Bicyclic scaffold precursor |
| 2 | Reduction (e.g., catalytic hydrogenation with Pd/C or metal hydride) | Conversion of oxime to amine | Mixture of exo- and endo-3-amino-8-azabicyclo[3.2.1]octanes |
| 3 | Alkylation with isopropyl chloride or isopropyl tosylate, base (e.g., NaH or K2CO3) | Introduction of isopropyl substituent at nitrogen | 8-Isopropyl-3-amino-8-azabicyclo[3.2.1]octane |
| 4 | Treatment with HCl (aqueous or gaseous) | Formation of dihydrochloride salt | This compound |
This sequence is supported by the synthetic methodology described in patent US4992546A, which outlines the preparation of related diazabicyclo compounds via oxime reduction and subsequent amine functionalization.
Research Findings and Analysis
Stereochemistry Considerations : The bicyclic system can exist as exo- and endo-isomers. The reduction of the oxime typically produces a mixture of these isomers, which may have different reactivities and biological properties. Careful control of reaction conditions can influence the isomeric ratio.
Reactivity of Bridgehead Nitrogens : The nitrogen atoms at the bridgehead positions in the bicyclic system possess unique reactivity due to ring strain and constrained geometry. This influences the alkylation step, often requiring mild bases and controlled temperatures to avoid ring opening or rearrangement.
Salt Formation : Conversion to the dihydrochloride salt enhances the compound's crystallinity and water solubility, facilitating purification and handling. This step is critical for obtaining a stable, isolable form of the compound suitable for pharmaceutical or chemical applications.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Oxime Reduction | Pd/C catalyst, H2 atmosphere, room temp to mild heating | Avoids over-reduction; maintains bicyclic integrity |
| Alkylation | Isopropyl chloride or tosylate, NaH or K2CO3, aprotic solvent (e.g., THF), 0-25°C | Controlled to prevent side reactions |
| Salt Formation | HCl gas or aqueous HCl, room temperature | Yields dihydrochloride salt, improves stability |
| Purification | Recrystallization from ethanol or water | Achieves high purity crystalline product |
Chemical Reactions Analysis
Types of Reactions: 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study various biological processes, including neurotransmitter interactions and receptor binding. It has been shown to have effects on acetylcholine receptors, making it a useful tool in neuroscience research.
Medicine: The compound has potential applications in medicine, particularly in the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter activity makes it a candidate for the treatment of conditions such as Alzheimer's disease and schizophrenia.
Industry: In the industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The compound exerts its effects through its interaction with acetylcholine receptors. It acts as an antagonist, blocking the action of acetylcholine and modulating neurotransmitter activity. The molecular targets and pathways involved include the muscarinic acetylcholine receptors, which play a crucial role in various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Variations
The diazabicyclo[3.2.1]octane core is shared among several derivatives, but substituent variations significantly influence biological activity and physicochemical properties. Key analogs include:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Substituent Effects on Activity: The 3-p-nitrocinnamyl-8-propionyl derivative (Table 1) exhibits µ-opioid receptor agonism due to its bulky aromatic substituent, which aligns with morphine-like structural rigidity .
Synthetic Accessibility: Dihydrochloride salts (e.g., 8-methyl, 3-methyl) are synthesized via hydrogenolysis of benzyl-protected precursors or coupling reactions, as demonstrated in the synthesis of beclabuvir . Hygroscopicity is common among dihydrochlorides, requiring purification with acetone or similar solvents .
Physicochemical Properties :
Commercial and Research Relevance
- 8-Methyl-3,8-diazabicyclo[...] diHCl is widely available (e.g., ECHEMI) with quality assurances (99% purity), reflecting its established use in drug development .
- 3-Methyl-3,8-diazabicyclo[...] diHCl (FW 199.12) is a key intermediate in antiviral agents like beclabuvir, highlighting the scaffold’s versatility .
Biological Activity
8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound notable for its unique structural features and significant biological activities. Classified as a diazaspirocycle, it consists of two nitrogen atoms within its bicyclic framework, which contributes to its chemical reactivity and biological properties. This compound has garnered attention in medicinal chemistry and neuroscience due to its interactions with neurotransmitter receptors, particularly acetylcholine receptors.
The primary biological activity of this compound is linked to its role as an antagonist of acetylcholine receptors. By blocking the action of acetylcholine, it modulates neurotransmitter activity, influencing various physiological processes. This mechanism underpins its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
Pharmacological Properties
Research indicates that this compound exhibits spasmolytic and local anesthetic activities. These properties suggest potential applications in treating gastrointestinal disorders like peptic ulcers and pylorospasm . Furthermore, studies have demonstrated its capacity to affect neurotransmitter interactions, making it a valuable tool for investigating receptor binding mechanisms in neuroscience.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3,8-Diazabicyclo[3.2.1]octane dihydrochloride | Lacks substituents at the 8-position | Basic structure without additional groups |
| 8-Benzyl-3,8-diazabicyclo[3.2.1]octane hydrochloride | Contains a benzyl group at the 8-position | Increased lipophilicity due to benzyl group |
| This compound | Isopropyl group at the 8-position | Distinct chemical reactivity and biological activity |
The presence of the isopropyl group in this compound distinguishes it from other compounds by imparting unique chemical reactivity and biological activity profiles that are not observed in its analogs.
Neurotransmitter Interaction Studies
Several studies have focused on the interactions between this compound and acetylcholine receptors:
- Study on Antagonistic Effects : In vitro experiments demonstrated that the compound effectively inhibits acetylcholine binding to muscarinic receptors, suggesting its potential role in modulating cholinergic signaling pathways relevant to cognitive function and memory.
- Therapeutic Potential : Research highlights its promise in developing treatments for Alzheimer's disease by targeting cholinergic deficits associated with the condition.
Synthesis and Industrial Applications
The synthesis of this compound typically involves reactions between 3,8-diazabicyclo[3.2.1]octane and isopropyl chloride under basic conditions using sodium hydride as a deprotonating agent. In industrial settings, continuous flow reactors may be employed to optimize yield and purity during large-scale production.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, and how can intermediates be characterized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination of bicyclic precursors. Key intermediates (e.g., 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one) are characterized using LC-MS for molecular weight confirmation and H/C NMR to verify regioselectivity. Downstream products like endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol should be monitored for stereochemical consistency .
Q. How should researchers design initial experiments to assess the compound’s stability under varying storage and reaction conditions?
- Methodological Answer : Conduct accelerated stability studies using factorial design (temperature: 4°C, 25°C; humidity: 40%, 75%) with HPLC purity checks at intervals. Include controls with inert atmosphere storage to evaluate oxidative degradation. Statistical analysis of variance (ANOVA) identifies critical stability factors .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for exact mass verification. H NMR should resolve the bicyclic proton environment (e.g., bridgehead protons at δ 3.2–4.1 ppm). Compare melting points and HPLC retention times against reference standards (e.g., >95% purity criteria) .
Advanced Research Questions
Q. How can computational chemistry tools optimize the synthetic pathway for this compound?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Use reaction path search algorithms (e.g., artificial force-induced reaction method) to predict optimal catalysts or solvents. Validate predictions with small-scale experiments, prioritizing energy barriers <25 kcal/mol for feasibility .
Q. What strategies resolve contradictions in spectral data between synthetic batches?
- Methodological Answer : Cross-validate NMR and LC-MS data with spiked controls of known impurities (e.g., 3-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride). Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments. If discrepancies persist, employ X-ray crystallography to confirm absolute configuration .
Q. How can researchers develop a purification protocol for complex reaction mixtures containing this compound?
- Methodological Answer : Screen orthogonal techniques: ion-exchange chromatography for hydrochloride salt separation, followed by preparative HPLC (C18 column, 0.1% TFA in mobile phase). Monitor for co-eluting isomers using chiral columns. Fraction purity (>99%) is confirmed via mass balance and H NMR integration .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Stereochemical drift may occur during crystallization. Use polar solvents (e.g., ethanol/water mixtures) to enhance enantioselective crystallization. Monitor enantiomeric excess (EE) via chiral HPLC. For large batches (>1 kg), employ continuous flow reactors to minimize racemization at high temperatures .
Q. How can Quality-by-Design (QbD) principles be applied to develop robust synthetic methods?
- Methodological Answer : Define critical quality attributes (CQAs: purity, yield) and critical process parameters (CPPs: temperature, stoichiometry). Use a central composite design (CCD) to map design space. Multivariate analysis (e.g., partial least squares regression) identifies interactions between CPPs and CQAs, ensuring method robustness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
